
Methyl 3-(2-methylidenecyclohexyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-methylidenecyclohexyl)propanoate: is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(2-methylidenecyclohexyl)propanoate typically involves the esterification of 3-(2-methylidenecyclohexyl)propanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the mixture to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 3-(2-methylidenecyclohexyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Esters with different functional groups.
Applications De Recherche Scientifique
Chemistry: Methyl 3-(2-methylidenecyclohexyl)propanoate is used as an intermediate in organic synthesis. It can be used to synthesize more complex molecules and is often employed in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a model ester to study enzyme-catalyzed reactions, such as ester hydrolysis by esterases.
Medicine: While not directly used as a drug, this compound can serve as a precursor in the synthesis of medicinal compounds. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings. Its pleasant odor makes it a valuable ingredient in perfumes and food additives.
Mécanisme D'action
The mechanism of action of methyl 3-(2-methylidenecyclohexyl)propanoate involves its interaction with various molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding alcohol and carboxylic acid. The cyclohexyl ring and methylene group can also participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
- Methyl 3-(2-hydroxyphenyl)propanoate
- Ethyl 3-(2-methylidenecyclohexyl)propanoate
- Methyl 3-(2-methylcyclohexyl)propanoate
Comparison:
- Methyl 3-(2-hydroxyphenyl)propanoate: This compound has a hydroxyl group instead of a methylene group, which affects its reactivity and applications.
- Ethyl 3-(2-methylidenecyclohexyl)propanoate: The ethyl ester has a slightly different odor profile and may have different applications in fragrances.
- Methyl 3-(2-methylcyclohexyl)propanoate: The absence of the methylene group makes this compound less reactive in certain chemical reactions.
Methyl 3-(2-methylidenecyclohexyl)propanoate stands out due to its unique combination of a cyclohexyl ring, methylene group, and ester functionality, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
2359-69-5 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
methyl 3-(2-methylidenecyclohexyl)propanoate |
InChI |
InChI=1S/C11H18O2/c1-9-5-3-4-6-10(9)7-8-11(12)13-2/h10H,1,3-8H2,2H3 |
Clé InChI |
YALFRQCLVBNACW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1CCCCC1=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


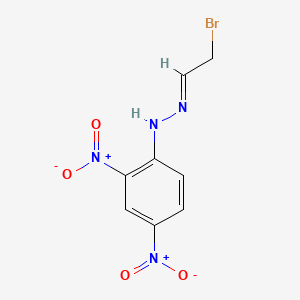
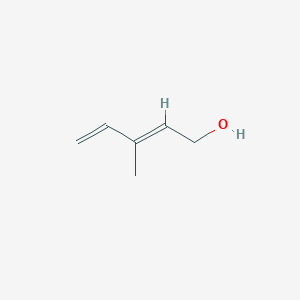
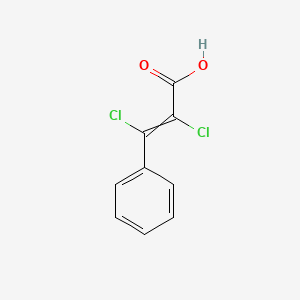

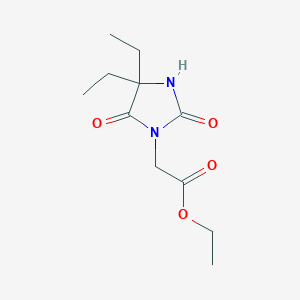
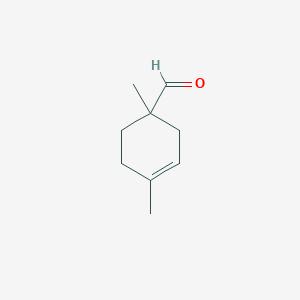
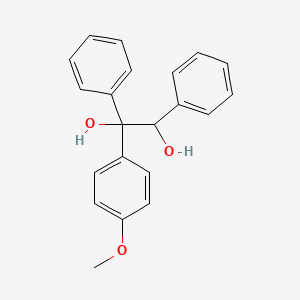
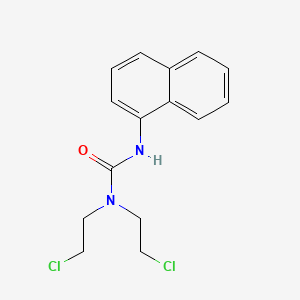


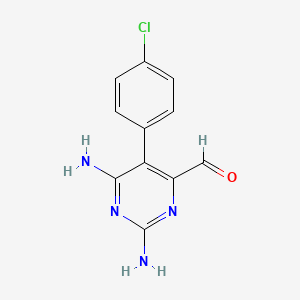
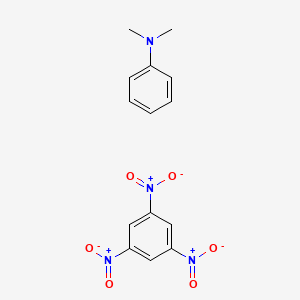
![(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid](/img/structure/B14746489.png)
![1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)
